Cimetidine sulfoxide

Description

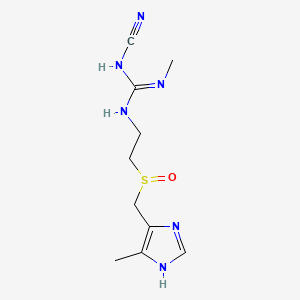

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6OS/c1-8-9(16-7-15-8)5-18(17)4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJLJLYVNQFCRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CS(=O)CCNC(=NC)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50969219 | |

| Record name | N-Cyano-N''-methyl-N'-{2-[(4-methyl-1H-imidazol-5-yl)methanesulfinyl]ethyl}guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54237-72-8, 151258-41-2, 151258-42-3 | |

| Record name | Cimetidine sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54237-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cimetidine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054237728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cimetidine sulfoxide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151258412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cimetidine sulfoxide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151258423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyano-N''-methyl-N'-{2-[(4-methyl-1H-imidazol-5-yl)methanesulfinyl]ethyl}guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIMETIDINE SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6V3T9UG74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Cimetidine Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimetidine sulfoxide is the major and primary metabolite of cimetidine, a well-known histamine H2-receptor antagonist used in the treatment of peptic ulcers and other gastroesophageal disorders.[1][2] The metabolic conversion of cimetidine to its sulfoxide form primarily occurs in the liver and small intestine, a process mediated by cytochrome P450 enzymes and flavin-containing monooxygenases.[2][3] Understanding the chemical properties and structure of this metabolite is crucial for comprehensive pharmacokinetic and toxicological assessments of cimetidine, as well as for the development of analytical methods to monitor its presence in biological fluids and pharmaceutical preparations. This technical guide provides a detailed overview of the chemical characteristics, structural features, and relevant experimental protocols for this compound.

Chemical and Physical Properties

This compound is a white to off-white solid.[4] A summary of its key chemical and physical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆N₆OS | |

| Molecular Weight | 268.34 g/mol | |

| CAS Number | 54237-72-8 | |

| IUPAC Name | 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethyl]guanidine | |

| Physical Appearance | White to off-white solid | |

| Melting Point | >180°C (decomposes) (for dihydrochloride salt) | |

| Boiling Point | No data available | |

| Solubility | Soluble in water to 100 mM | |

| pKa (predicted) | Strongest Acidic: 13.38; Strongest Basic: 6.91 | |

| Flash Point | 321.8 °C |

Chemical Structure

The chemical structure of this compound is characterized by the presence of a sulfoxide group, which results from the oxidation of the sulfur atom in the thioether side chain of cimetidine. This structural modification significantly influences the polarity and, consequently, the pharmacokinetic profile of the molecule compared to the parent drug.

Structural Diagram:

Caption: Chemical structure of this compound.

Metabolic Pathway

Cimetidine is metabolized in the body to form this compound. This biotransformation is a key pathway in the clearance of the drug.

Caption: Metabolic conversion of cimetidine to this compound.

Experimental Protocols

Synthesis of this compound

While this compound is primarily formed through metabolism, a laboratory synthesis can be achieved through the controlled oxidation of cimetidine. A general procedure involves:

-

Dissolution: Dissolve cimetidine in a suitable solvent, such as a mixture of acetic acid and water.

-

Oxidation: Add an oxidizing agent, for example, hydrogen peroxide, dropwise to the solution at a controlled temperature (e.g., 0-5 °C) to prevent over-oxidation.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, neutralize the excess acid and oxidizing agent.

-

Isolation and Purification: Extract the this compound with an appropriate organic solvent and purify it using techniques like column chromatography or recrystallization.

Analytical Methods

Various analytical methods have been developed for the detection and quantification of cimetidine and its sulfoxide metabolite in different matrices.

High-Performance Liquid Chromatography (HPLC) for Serum Samples

A common HPLC method for the simultaneous determination of cimetidine and this compound in serum involves the following:

-

Sample Preparation: Solid-phase extraction (SPE) is frequently used to extract the analytes from the serum matrix. A C18 cartridge can be employed for this purpose.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio is optimized to achieve good separation.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 228 nm.

-

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and faster alternative for the separation and quantification of cimetidine and this compound.

-

Stationary Phase: Silica gel 60 F254 HPTLC plates.

-

Mobile Phase: A mixture of solvents such as ethyl acetate, methanol, and ammonia.

-

Detection: Densitometric scanning at a wavelength of 228 nm.

Experimental Workflows

The following diagram illustrates a typical workflow for the analysis of cimetidine and this compound in a biological sample.

Caption: Workflow for HPLC analysis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound. A thorough understanding of this primary metabolite is essential for researchers and professionals involved in the development, analysis, and clinical monitoring of cimetidine. The provided data and protocols serve as a valuable resource for further investigation and application in the fields of pharmaceutical sciences and drug metabolism.

References

- 1. This compound | TRC-C441680-100MG | LGC Standards [lgcstandards.com]

- 2. Spectroscopic Studies and DFT Calculations of Cimetidine Complexes with Transition Metal Ions [scielo.org.mx]

- 3. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound | C10H16N6OS | CID 62949 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Sulfoxidation of Cimetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of cimetidine sulfoxide from its parent drug, cimetidine. The document details the enzymatic processes, quantitative data, and experimental protocols relevant to the study of this metabolic transformation.

Executive Summary

Cimetidine, a histamine H2-receptor antagonist, is primarily metabolized in the liver to its major metabolite, this compound. This biotransformation is a crucial aspect of its pharmacokinetic profile and is predominantly catalyzed by the flavin-containing monooxygenase 3 (FMO3) enzyme system. While cytochrome P450 (CYP) enzymes may contribute to a lesser extent, FMO3 is recognized as the principal catalyst for this S-oxidation reaction in humans.[1] The formation of this compound accounts for a significant portion of cimetidine's elimination, with approximately 10-15% of the parent drug being converted through this pathway.[2] Understanding the kinetics and mechanisms of this metabolic route is essential for predicting drug-drug interactions and assessing inter-individual variability in drug response.

The Cimetidine to this compound Metabolic Pathway

The metabolic conversion of cimetidine to this compound is an oxidation reaction that occurs at the sulfur atom within the thioether side chain of the cimetidine molecule. This process increases the polarity of the compound, facilitating its renal excretion.

Primary Enzymatic Driver: Flavin-Containing Monooxygenase 3 (FMO3)

The majority of evidence from in vitro and in vivo studies points to the adult human liver FMO3 as the principal enzyme responsible for cimetidine S-oxygenation.[1] FMOs are a family of NADPH-dependent enzymes that catalyze the oxygenation of various xenobiotics containing nucleophilic nitrogen, sulfur, phosphorus, or selenium heteroatoms. The catalytic cycle of FMO involves the binding of NADPH and molecular oxygen to the enzyme's flavin adenine dinucleotide (FAD) cofactor, forming a hydroperoxyflavin intermediate. This intermediate then transfers an oxygen atom to the substrate, in this case, the sulfur atom of cimetidine, to form this compound.

Minor Contribution from Cytochrome P450 (CYP) Enzymes

While FMO3 is the primary enzyme, some studies suggest a minor role for cytochrome P450 (CYP) enzymes in cimetidine sulfoxidation.[1] However, cimetidine is also a known inhibitor of several CYP isoforms, which can lead to complex drug-drug interactions.[2]

Quantitative Data on Cimetidine Sulfoxidation

The following tables summarize key quantitative data related to the metabolism of cimetidine to this compound.

Table 1: In Vitro this compound Formation Rate

| Enzyme Source | Substrate Concentration | Formation Rate of this compound (nmol/min/mg protein) | Reference |

| Rat Liver Microsomes | Not Specified | ~1.1 | |

| Human Liver Microsomes | Not Specified | Contribution of CYP-dependent sulfoxidation is no more than 40% of total oxidation |

Table 2: Pharmacokinetic Parameters of Cimetidine and this compound in Humans

| Parameter | Cimetidine | This compound | Reference |

| Elimination Half-Life (Normal Renal Function) | ~2 hours | ~1.7 hours | |

| Urinary Excretion (% of IV dose) | 47.3% (unchanged) | 12.8% | |

| Primary Metabolite Elimination | - | 10-15% of total cimetidine elimination |

Experimental Protocols

In Vitro Cimetidine Sulfoxidation Assay Using Human Liver Microsomes

This protocol outlines a general procedure for assessing the in vitro metabolism of cimetidine to this compound using human liver microsomes.

4.1.1 Materials and Reagents

-

Pooled human liver microsomes (HLM)

-

Cimetidine

-

This compound standard

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+) or NADPH

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Internal standard for HPLC analysis (e.g., ranitidine)

-

Trichloroacetic acid (TCA) or other quenching solvent

4.1.2 Incubation Procedure

-

Prepare a stock solution of cimetidine in a suitable solvent (e.g., water or methanol).

-

In a microcentrifuge tube, combine the following in order: potassium phosphate buffer, human liver microsomes (final concentration typically 0.1-1.0 mg/mL), and cimetidine solution (at various concentrations to determine kinetics).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH (final concentration typically 1 mM).

-

Incubate at 37°C in a shaking water bath for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold quenching solvent (e.g., acetonitrile or 10% TCA).

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for HPLC analysis.

HPLC Method for Quantification of Cimetidine and this compound

This section describes a representative HPLC-UV method for the simultaneous quantification of cimetidine and its sulfoxide metabolite.

4.2.1 Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate with 1% triethylamine, adjusted to a specific pH) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for separation.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 228 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient or controlled (e.g., 30°C)

4.2.2 Sample Preparation for HPLC Analysis

-

To the supernatant from the incubation, add a known concentration of the internal standard.

-

The sample can be directly injected into the HPLC system or further purified using solid-phase extraction (SPE) if matrix interference is significant. For SPE, a C18 cartridge can be used. The cartridge is typically conditioned with methanol and water, the sample is loaded, washed with a weak solvent, and the analytes are eluted with a stronger solvent like methanol or acetonitrile. The eluate is then evaporated and reconstituted in the mobile phase.

4.2.3 Calibration and Quantification

-

Prepare a series of calibration standards containing known concentrations of cimetidine and this compound in the same matrix as the samples (e.g., quenched microsomal incubation buffer).

-

Include the internal standard in all calibration standards and samples.

-

Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte.

-

Determine the concentration of cimetidine and this compound in the experimental samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Metabolic pathway of cimetidine to this compound.

Caption: Experimental workflow for in vitro cimetidine metabolism.

References

In vitro generation of Cimetidine sulfoxide

An In-Depth Technical Guide to the In Vitro Generation of Cimetidine Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimetidine is a histamine H2-receptor antagonist widely used to inhibit gastric acid secretion in the treatment of conditions like peptic ulcers and gastroesophageal reflux disease.[1][2][3] The biotransformation of cimetidine is a critical aspect of its pharmacokinetic profile, with the primary metabolic pathway being the oxidation of the side-chain sulfur atom to form this compound.[4][5] This sulfoxidation reaction accounts for approximately 10-15% of the total elimination of the parent drug.

Understanding the in vitro generation of this compound is essential for predicting drug-drug interactions, characterizing metabolic pathways, and assessing the safety and efficacy of cimetidine. This guide provides a comprehensive overview of the enzymatic pathways, detailed experimental protocols for in vitro generation, analytical methodologies, and relevant quantitative data.

Metabolic Pathways for Cimetidine Sulfoxidation

The conversion of cimetidine to its sulfoxide metabolite is primarily catalyzed by two major superfamilies of enzymes located in the endoplasmic reticulum of hepatocytes and other tissues: the Cytochrome P450 (CYP) system and the Flavin-containing Monooxygenase (FMO) system.

-

Cytochrome P450 (CYP) System: This is a major family of enzymes responsible for the metabolism of a vast number of xenobiotics. While specific isozymes involved in cimetidine sulfoxidation are not definitively detailed in all literature, the CYP system is known to catalyze this reaction. Cimetidine itself is a notable inhibitor of several CYP enzymes, including CYP1A2, CYP2D6, and CYP3A4, which is a key reason for its numerous drug-drug interactions.

-

Flavin-containing Monooxygenase (FMO) System: FMOs are another class of NADPH-dependent monooxygenases that specialize in the oxidation of soft nucleophiles, particularly nitrogen- and sulfur-containing compounds. The S-oxidation of cimetidine is a characteristic reaction for FMOs, and human FMO3, the primary adult liver form, is known to contribute to its metabolic clearance.

The following diagram illustrates the primary metabolic conversion of cimetidine.

Caption: Enzymatic conversion of Cimetidine to this compound.

Experimental Protocols for In Vitro Generation

The generation of this compound can be achieved using various in vitro systems, including liver microsomes, S9 fraction, hepatocytes, and recombinant enzymes. The following protocol details a typical experiment using human liver microsomes (HLM), a common and robust model for studying Phase I metabolism.

General Experimental Workflow

The workflow for a typical in vitro metabolism study involves incubation of the drug with an enzyme source, followed by termination of the reaction and analysis of the products.

Caption: Step-by-step workflow for a typical in vitro metabolism assay.

Protocol: Cimetidine Sulfoxidation using Human Liver Microsomes

Objective: To quantify the formation of this compound from cimetidine using human liver microsomes.

Materials and Reagents:

-

Cimetidine

-

This compound (as an analytical standard)

-

Pooled Human Liver Microsomes (HLM)

-

Potassium Phosphate Buffer (e.g., 0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution

-

Ice-cold acetonitrile (or other suitable organic solvent) for reaction termination

-

96-well plates or microcentrifuge tubes

-

Incubator/shaking water bath set to 37°C

-

Centrifuge

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of cimetidine in a suitable solvent (e.g., water or DMSO). Serially dilute to create working solutions.

-

Prepare the NADPH regenerating system or a stock solution of NADPH (e.g., 10 mM in buffer). Keep on ice.

-

Thaw the human liver microsomes on ice immediately before use. Dilute to the desired concentration (e.g., 0.5-1.0 mg/mL) in cold phosphate buffer.

-

-

Incubation Setup:

-

In a 96-well plate or microcentrifuge tubes, add the components in the following order:

-

Phosphate buffer

-

Cimetidine working solution (to achieve final concentrations, e.g., 1-100 µM)

-

Diluted liver microsomes

-

-

Include control incubations:

-

Negative Control (No NADPH): Replace the NADPH solution with buffer to measure non-enzymatic degradation.

-

Control (No Substrate): Replace the cimetidine solution with buffer to check for interfering peaks from the matrix.

-

-

-

Reaction Initiation and Incubation:

-

Pre-incubate the plate/tubes at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the enzymatic reaction by adding the NADPH solution to all wells except the "No NADPH" controls. The final volume could be, for example, 200 µL.

-

Incubate at 37°C with gentle shaking. The incubation time should be optimized to ensure linearity of metabolite formation (e.g., take samples at 0, 5, 15, 30, and 60 minutes).

-

-

Reaction Termination and Sample Processing:

-

Terminate the reaction at the designated time points by adding a volume of ice-cold acetonitrile (typically 2-3 volumes, e.g., 400 µL). This precipitates the microsomal proteins.

-

Vortex the samples briefly and centrifuge at high speed (e.g., >3000 x g for 15 minutes at 4°C) to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new plate or vials for analysis.

-

Analytical Methodology: HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of cimetidine and its metabolites.

Typical HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at an appropriate wavelength for cimetidine and this compound (e.g., 220-230 nm). Mass spectrometry (LC-MS/MS) can also be used for higher sensitivity and specificity.

-

Quantification: Create a standard curve using known concentrations of the this compound analytical standard. The peak area of the metabolite in the experimental samples is compared to this curve to determine its concentration.

Quantitative Data Summary

Quantitative analysis of in vitro experiments provides key kinetic parameters. While specific Vmax and Km values for cimetidine sulfoxidation are not consistently reported across the literature, data on the inhibition of other metabolic reactions by cimetidine are well-documented and highlight its interaction with metabolizing enzymes.

Table 1: Inhibition Constants (Ki) of Cimetidine on Drug Metabolizing Enzymes

This table summarizes the inhibitory effect of cimetidine on the metabolism of other compounds, demonstrating its potent interaction with CYP enzymes.

| Substrate (Metabolic Reaction) | Enzyme System | Inhibition Type | Ki Value (µM) | Reference |

| Acetaminophen (Oxidation) | Rat Liver Microsomes | Competitive | 130 ± 16 | |

| Acetaminophen (Glucuronidation) | Rat Liver Microsomes | Minimal Inhibition | 1390 ± 230 | |

| Zaleplon (to M2) | Human Liver Cytosol | Competitive | 155 ± 16 | |

| Zaleplon (to M2) | Human Liver Slices | Competitive | 506 (average) |

Table 2: Relative Contribution of Enzyme Systems to Cimetidine Sulfoxidation

This table provides a qualitative summary of the enzymes involved in the formation of this compound.

| Enzyme Family | Relative Contribution | Key Isoforms (if known) | Species/System Studied | Reference |

| Cytochrome P450 (CYP) | Significant | Multiple, not fully specified | Human, Rat | |

| Flavin-containing Monooxygenase (FMO) | Significant | FMO1, FMO3 | Human, Pig, Rabbit |

Conclusion

The in vitro generation of this compound is a well-established process mediated by both CYP and FMO enzyme systems. By employing robust in vitro models such as human liver microsomes and standardized analytical techniques like HPLC, researchers can effectively study the kinetics of this metabolic pathway. The data generated from these studies are crucial for understanding the drug's disposition and its significant potential for drug-drug interactions, which are primarily linked to its potent inhibition of various CYP isozymes. This guide provides the foundational protocols and knowledge for professionals in the field to design and execute these critical metabolic studies.

References

Pharmacological Activity of Cimetidine Sulfoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimetidine, a histamine H2-receptor antagonist, is a well-characterized drug used to reduce gastric acid secretion. Its primary metabolite is cimetidine sulfoxide, formed through the oxidation of the sulfide in the cimetidine molecule. This technical guide provides a comprehensive overview of the known pharmacological activity of this compound, with a comparative analysis to its parent compound, cimetidine. While extensive data exists for cimetidine, this guide also highlights the current gaps in the understanding of the specific pharmacological profile of its sulfoxide metabolite. Detailed experimental protocols are provided to facilitate further research into the activity of this compound at the H2 receptor and on cytochrome P450 enzymes, as well as its effect on gastric acid secretion.

Introduction

Cimetidine is a potent histamine H2-receptor antagonist that revolutionized the treatment of peptic ulcers and gastroesophageal reflux disease (GERD) upon its introduction.[1][2] It functions by competitively inhibiting the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells, thereby reducing the secretion of gastric acid.[2] Cimetidine is also a known inhibitor of various cytochrome P450 (CYP) enzymes, leading to numerous drug-drug interactions.[1]

Following administration, cimetidine is metabolized in the liver and small intestine, with this compound being its major metabolite, accounting for approximately 30% of the excreted material.[1] Understanding the pharmacological activity of this major metabolite is crucial for a complete comprehension of the overall clinical pharmacology of cimetidine. This guide synthesizes the available information on this compound and provides the necessary tools for its further investigation.

Metabolism of Cimetidine to this compound

The biotransformation of cimetidine to this compound is a key metabolic pathway. This oxidation reaction is catalyzed by both cytochrome P450 enzymes and flavin-containing monooxygenases.

Pharmacological Activity

Histamine H2-Receptor Antagonism

Cimetidine is a potent competitive antagonist of the histamine H2 receptor. While cimetidine's affinity for the H2 receptor is well-documented, there is a notable lack of quantitative data on the H2-receptor binding affinity of this compound in the current literature. It is widely presumed to be pharmacologically inactive or significantly less active than the parent compound.

Table 1: Histamine H2-Receptor Binding Affinity

| Compound | Receptor | Kd (nM) | Reference |

| Cimetidine | Histamine H2 | 42 | |

| This compound | Histamine H2 | Data not available |

Cytochrome P450 Inhibition

Cimetidine is a well-known inhibitor of several cytochrome P450 isoenzymes, which is the basis for many of its clinically significant drug interactions. Similar to its H2-receptor activity, there is a lack of specific IC50 values for this compound's inhibitory activity on various CYP isoforms in the available scientific literature. It is generally considered to have minimal to no inhibitory effect on CYP enzymes compared to cimetidine.

Table 2: Cytochrome P450 Inhibition Profile (IC50)

| Compound | CYP Isoform | IC50 (µM) | Reference |

| Cimetidine | CYP1A2 | Moderate Inhibitor | |

| CYP2C9 | Inhibitor | ||

| CYP2C19 | Inhibitor | ||

| CYP2D6 | Moderate Inhibitor | ||

| CYP2E1 | Inhibitor | ||

| CYP3A4 | Moderate Inhibitor | ||

| This compound | Various | Data not available |

Effect on Gastric Acid Secretion

Cimetidine effectively inhibits basal and stimulated gastric acid secretion. The direct effect of this compound on gastric acid secretion has not been extensively studied. Given its presumed lack of significant H2-receptor antagonism, it is hypothesized that this compound does not contribute to the antisecretory effects of cimetidine.

Experimental Protocols

To address the data gaps concerning the pharmacological activity of this compound, the following detailed experimental protocols are provided. These protocols are based on established methods for assessing the activity of H2-receptor antagonists and CYP inhibitors.

Histamine H2-Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the histamine H2 receptor.

Materials:

-

Membrane preparation from cells expressing the human histamine H2 receptor.

-

Radioligand: [3H]-Tiotidine.

-

Non-specific binding control: High concentration of a known H2 antagonist (e.g., Tiotidine).

-

Test compounds: Cimetidine (positive control), this compound.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail and vials.

-

Filtration apparatus with glass fiber filters.

Procedure:

-

Prepare serial dilutions of cimetidine and this compound.

-

In a 96-well plate, add assay buffer, radioligand, and either test compound, vehicle, or non-specific binding control.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 values for each compound.

-

Convert IC50 values to Ki values using the Cheng-Prusoff equation.

In Vitro Cytochrome P450 Inhibition Assay

Objective: To determine the IC50 of this compound for major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

Materials:

-

Human liver microsomes or recombinant human CYP enzymes.

-

CYP-specific probe substrates (e.g., Phenacetin for CYP1A2).

-

NADPH regenerating system.

-

Test compounds: Cimetidine (positive control), this compound.

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Quenching solution (e.g., acetonitrile with an internal standard).

-

LC-MS/MS system for metabolite quantification.

Procedure:

-

Prepare serial dilutions of cimetidine and this compound.

-

Pre-incubate the microsomes or recombinant enzymes with the test compounds in the incubation buffer.

-

Initiate the reaction by adding the probe substrate and NADPH regenerating system.

-

Incubate at 37°C for a specific time.

-

Terminate the reaction by adding the quenching solution.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC50 value by non-linear regression analysis.

In Vivo Gastric Acid Secretion in a Rat Model

Objective: To evaluate the effect of this compound on basal and histamine-stimulated gastric acid secretion in vivo.

Materials:

-

Male Wistar rats.

-

Anesthetic (e.g., urethane).

-

Surgical instruments for cannulation of the esophagus and duodenum.

-

Perfusion pump.

-

Saline solution (0.9% NaCl).

-

Histamine.

-

Test compounds: Cimetidine (positive control), this compound, Vehicle control.

-

pH meter and titrator.

-

NaOH solution for titration.

Procedure:

-

Anesthetize the rats.

-

Surgically expose the stomach and cannulate the esophagus and duodenum.

-

Perfuse the stomach with saline at a constant rate.

-

Collect the perfusate at regular intervals to measure basal acid secretion.

-

Administer the vehicle, cimetidine, or this compound intravenously or intraperitoneally.

-

Continue to collect the perfusate to measure the effect on basal secretion.

-

Administer a continuous infusion of histamine to stimulate acid secretion.

-

Collect the perfusate at regular intervals to measure the effect on stimulated secretion.

-

Determine the acid output by titrating the collected perfusate with NaOH to a neutral pH.

-

Compare the acid output between the different treatment groups.

Conclusion

This compound is the primary metabolite of cimetidine. While the pharmacological profile of cimetidine is well-established as a histamine H2-receptor antagonist and a cytochrome P450 inhibitor, there is a significant lack of quantitative data on the pharmacological activity of this compound itself. The available information suggests that it is largely inactive. The experimental protocols provided in this guide offer a framework for researchers to definitively characterize the pharmacological activity of this compound and fill the existing knowledge gap. A thorough understanding of the activity of this major metabolite is essential for a complete risk-benefit assessment of cimetidine therapy.

References

Cimetidine Sulfoxide: A Key Biomarker in Cimetidine Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Cimetidine, a histamine H2-receptor antagonist, is primarily used to treat conditions related to excessive stomach acid production, such as peptic ulcers and gastroesophageal reflux disease.[1][2] Its metabolism within the body is a critical aspect of its pharmacokinetic profile, with cimetidine sulfoxide emerging as the principal metabolite.[3][4][5] This guide provides a comprehensive overview of this compound's role as a biomarker for cimetidine metabolism, detailing the metabolic pathways, quantitative data, and the experimental protocols used for its analysis.

Metabolic Pathway of Cimetidine

Cimetidine undergoes hepatic metabolism, where it is converted into several metabolites. The major metabolic transformation is the S-oxidation of the side-chain sulfur, resulting in the formation of this compound. This specific reaction is predominantly catalyzed by the flavin-containing monooxygenase 3 (FMO3) enzyme. Other minor metabolites include hydroxycimetidine and guanyl urea cimetidine. This compound accounts for approximately 30% of the excreted material, making it a crucial indicator of cimetidine's metabolic fate.

Quantitative Data on Cimetidine and this compound

The quantification of cimetidine and its primary metabolite is essential for pharmacokinetic and drug metabolism studies. Various analytical methods have been developed to measure their concentrations in biological matrices.

Table 1: Pharmacokinetic Parameters

| Parameter | Cimetidine | This compound | Reference |

|---|---|---|---|

| Bioavailability | 60-70% | - | |

| Elimination Half-life | ~2 hours | 9.49 hours (in renal failure) | |

| Plasma Protein Binding | 13-25% | - | |

| Excretion | 56-85% excreted unchanged in urine | 10-15% of total elimination | |

| Total Body Clearance | 652 ± 223 ml/min | - |

| Haemodialysis Clearance | 46-92 ml/min | 49-148 ml/min | |

Table 2: Analytical Method Performance for Serum Analysis (HPLC)

| Parameter | Cimetidine | This compound | Reference |

|---|---|---|---|

| Detection Limit | 0.1 mg/L | 0.05 mg/L | |

| Linearity Range | Up to 10 mg/L | Up to 7.5 mg/L | |

| Absolute Recovery | 94-103% | 93-104% |

| Between-Run Precision (CV) | < 5% | < 5% | |

Experimental Protocols for Analysis

Detailed methodologies are crucial for the accurate quantification of cimetidine and this compound. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed techniques.

This method allows for the simultaneous determination of cimetidine and this compound in serum.

-

Sample Preparation (Solid-Phase Extraction):

-

Condition a solid-phase Bond Elut C18 analytical column.

-

Load 0.5 mL of serum sample onto the column.

-

Wash the column to remove interferences.

-

Elute cimetidine, this compound, and an internal standard (e.g., ornidazole).

-

Evaporate the eluate to dryness under reduced pressure.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Conditions:

-

Column: Ultrasphere C18 reversed-phase column.

-

Mobile Phase: Specific composition not detailed in the abstract, but typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile. The mobile phase was recycled to enhance column stability.

-

Detection: UV detection at 229 nm.

-

Internal Standard: Ornidazole.

-

This method is suitable for determining cimetidine in the presence of its sulfoxide derivative in pharmaceutical preparations.

-

Sample Preparation:

-

Dissolve the sample (bulk powder or crushed tablets) in a suitable solvent (e.g., methanol).

-

Dilute to a known concentration to fall within the calibration range.

-

-

Chromatographic Conditions:

-

Stationary Phase: Silica gel HPTLC plates (10 x 20 cm).

-

Mobile Phase: Ethyl acetate-isopropanol-20% ammonia (9 + 5 + 4, v/v).

-

Development: Develop the plate for approximately 20 minutes.

-

Detection: Densitometric evaluation with peak areas recorded at 218 nm.

-

Rf Values: Cimetidine: 0.85, this compound: 0.59.

-

References

Cimetidine Sulfoxide: A Review of its Physicochemical Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimetidine sulfoxide is the primary metabolite of the histamine H2-receptor antagonist, cimetidine. The stability of a drug substance and its metabolites is a critical factor in pharmaceutical development and environmental fate studies. While extensive data is available on the stability of the parent drug, cimetidine, specific information regarding the intrinsic physical and chemical stability of this compound is less prevalent in publicly accessible literature. This technical guide synthesizes the available information on the physicochemical properties and stability of this compound, drawing inferences from studies on cimetidine's degradation pathways. It also outlines the analytical methodologies crucial for stability-indicating assays and discusses the known formation routes of this metabolite.

Introduction

Cimetidine, a widely used medication for the treatment of peptic ulcers and gastroesophageal reflux disease, undergoes metabolism in the liver, leading to the formation of several metabolites. The most significant of these is this compound, produced through the oxidation of the thioether side chain.[1][2] Understanding the stability of this compound is essential for several reasons:

-

Pharmacokinetics and Toxicology: The degradation of a metabolite could influence its pharmacokinetic profile and toxicological assessment.

-

Environmental Fate: As a metabolite excreted from the body, its stability in various environmental conditions (e.g., water, soil) is a key aspect of its ecotoxicological impact.

-

Analytical Reference Standards: The stability of purified this compound is crucial for its use as a reference standard in analytical and bioanalytical methods.

This document aims to provide a comprehensive overview of the known physical and chemical stability characteristics of this compound, including its formation, analytical determination, and storage recommendations.

Physicochemical Properties

Limited specific data on the physicochemical properties of isolated this compound is available. However, based on its chemical structure and information from various sources, the following properties can be summarized:

| Property | Value/Description | Source |

| Chemical Name | 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methyl]sulfinyl]ethyl]guanidine | - |

| Molecular Formula | C₁₀H₁₆N₆OS | [3] |

| Molecular Weight | 268.34 g/mol | [3] |

| Appearance | Likely a solid at room temperature. | Inferred |

| Solubility | Expected to be more polar and potentially more water-soluble than cimetidine due to the sulfoxide group. | Inferred |

| Storage (Powder) | Recommended storage at -20°C for up to 3 years. | [4] |

| Storage (in Solvent) | Recommended storage at -80°C for 6 months or -20°C for 1 month. |

Chemical Stability and Degradation Pathways

Formation of this compound

This compound is primarily formed through the oxidation of the sulfur atom in the thioether side chain of cimetidine. This oxidation can occur both metabolically and through environmental degradation processes.

-

Metabolic Oxidation: In humans and other mammals, cimetidine is metabolized in the liver by cytochrome P450 enzymes, with sulfoxidation being a major pathway.

-

Environmental Oxidation: Studies on the environmental fate of cimetidine have shown that it is susceptible to oxidation by reactive oxygen species such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH) in sunlit natural waters. While cimetidine itself is resistant to direct photolysis, its degradation in the presence of these reactive species likely leads to the formation of this compound among other products.

The following diagram illustrates the formation of this compound from cimetidine.

Figure 1: Formation pathway of this compound from cimetidine.

Potential Degradation of this compound

While specific degradation pathways for this compound have not been detailed, some potential routes can be hypothesized based on the known reactivity of sulfoxides and related compounds.

-

Further Oxidation: The sulfoxide moiety could potentially be further oxidized to a sulfone under strong oxidizing conditions.

-

Reduction: It is conceivable that under reducing conditions, this compound could be reduced back to cimetidine.

-

Hydrolysis: The cyanoguanidine group, similar to that in cimetidine, might be susceptible to acid-catalyzed hydrolysis, although the presence of the sulfoxide could influence the reaction rate.

-

Photodegradation: Although cimetidine is resistant to direct photolysis, the stability of this compound to direct light exposure is not documented.

The following diagram outlines a hypothetical degradation workflow for this compound.

Figure 2: Hypothetical forced degradation workflow for this compound.

Experimental Protocols for Stability Assessment

While specific protocols for this compound are not available, the following methodologies, adapted from studies on cimetidine and general pharmaceutical stability testing, would be appropriate for assessing its stability.

Synthesis of this compound

A prerequisite for stability studies is the availability of a pure reference standard. This compound can be synthesized by the controlled oxidation of cimetidine.

Protocol: Synthesis of this compound

-

Dissolution: Dissolve a known quantity of cimetidine in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like methanol or ethanol).

-

Oxidation: Add a mild oxidizing agent, such as sodium periodate (NaIO₄) or hydrogen peroxide (H₂O₂), dropwise to the cimetidine solution at a controlled temperature (e.g., 0-5°C) to prevent over-oxidation to the sulfone.

-

Monitoring: Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC) to determine the point of complete conversion of cimetidine.

-

Quenching: Once the reaction is complete, quench any excess oxidizing agent. For example, sodium bisulfite can be used to quench sodium periodate.

-

Isolation and Purification: Isolate the crude this compound by solvent evaporation or precipitation. Purify the product using techniques such as recrystallization or column chromatography.

-

Characterization: Confirm the identity and purity of the synthesized this compound using spectroscopic methods (e.g., NMR, MS, IR) and chromatographic analysis.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.

General Protocol for Forced Degradation:

-

Sample Preparation: Prepare solutions of this compound of a known concentration in suitable solvents.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80°C) for a defined period.

-

Base Hydrolysis: Treat the solution with a base (e.g., 0.1 N NaOH) at an elevated temperature for a defined period.

-

Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperature.

-

Thermal Degradation: Expose a solid sample or a solution to dry heat (e.g., 80-100°C).

-

Photodegradation: Expose a solution to UV and/or visible light in a photostability chamber.

-

-

Neutralization: For acid and base-stressed samples, neutralize the solutions before analysis.

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method (see section 5). The goal is to achieve a target degradation of 5-20%.

Solid-State Stability

The physical stability of the solid form of this compound is also important.

Protocol: Solid-State Stability Assessment

-

Sample Preparation: Prepare samples of amorphous and crystalline forms of this compound, if applicable.

-

Storage Conditions: Store the samples under various conditions of temperature and relative humidity (RH) as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

-

Analysis: At specified time points, analyze the samples for changes in physical appearance, chemical purity (by HPLC), and solid-state properties (e.g., by X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC)).

Stability-Indicating Analytical Methods

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.

High-Performance Thin-Layer Chromatography (HPTLC)

An HPTLC method has been reported for the separation of cimetidine from its sulfoxide derivative.

Methodology:

-

Stationary Phase: Silica gel HPTLC plates.

-

Mobile Phase: A mixture of ethyl acetate, isopropanol, and 20% ammonia (9:5:4, v/v/v).

-

Detection: Densitometric scanning at 218 nm.

-

Results: This method successfully separates cimetidine (Rf ≈ 0.85) from its sulfoxide derivative (Rf ≈ 0.59).

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for stability-indicating assays due to its high resolution and sensitivity. While a specific stability-indicating method for this compound is not detailed, methods for analyzing cimetidine and its metabolites can be adapted.

General HPLC Method Parameters:

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 220 nm).

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by showing that the peak for this compound is free from interference from degradation products, impurities, and excipients.

The following diagram illustrates the workflow for developing a stability-indicating HPLC method.

Figure 3: Workflow for stability-indicating HPLC method development.

Conclusion

This compound is a key metabolite of cimetidine, and its stability is an important consideration in pharmaceutical and environmental sciences. While direct, in-depth stability studies on this compound are scarce in the literature, a foundational understanding can be built upon the knowledge of cimetidine's degradation pathways and general principles of pharmaceutical stability testing. The formation of this compound occurs through the oxidation of the parent drug, a process that can be both metabolic and environmental. The development and validation of stability-indicating analytical methods, primarily HPLC, are crucial for accurately assessing the stability of this compound. Further research involving forced degradation studies would be invaluable to fully elucidate the degradation pathways and kinetics of this important metabolite.

References

Cimetidine Sulfoxide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of cimetidine sulfoxide, the primary metabolite of the widely-used histamine H2-receptor antagonist, cimetidine. This document outlines its core physicochemical properties, detailed analytical methodologies for its quantification, and an overview of its metabolic pathway.

Core Physicochemical Data

This compound is a crucial analyte in pharmacokinetic and metabolic studies of cimetidine. A clear understanding of its fundamental properties is essential for any research endeavor.

| Property | Value | Source |

| CAS Number | 54237-72-8 | Not specified |

| Molecular Weight | 268.34 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₆N₆OS | Not specified |

Metabolic Pathway of Cimetidine

Cimetidine is metabolized in the liver to form this compound as its major metabolite.[1] This biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system and flavin-containing monooxygenases.[3][4] Cimetidine itself is a known inhibitor of several CYP isoenzymes, a factor that must be considered in drug-drug interaction studies.

Caption: Metabolic conversion of cimetidine to its sulfoxide metabolite.

Experimental Protocols for Quantification

Accurate quantification of this compound is paramount for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) for Serum Samples

This method allows for the simultaneous determination of cimetidine and this compound in serum.

-

Sample Preparation: Solid-phase extraction using a Bond Elut C18 analytical column is employed to extract cimetidine, this compound, and an internal standard (e.g., ornidazole) from 0.5 mL of serum.

-

Chromatographic Conditions:

-

Column: Ultrasphere C18 reversed-phase column.

-

Detection: UV detection at 229 nm.

-

-

Performance:

-

Recovery: Absolute recoveries are reported to be between 93% and 104% for this compound.

-

Limit of Detection (LOD): The minimum detection limit for this compound is 0.05 mg/L.

-

Linearity: The method demonstrates linearity for this compound up to a concentration of 7.5 mg/L.

-

High-Performance Thin-Layer Chromatography (HPTLC)

This method is suitable for the determination of cimetidine in the presence of its sulfoxide derivative.

-

Stationary Phase: Silica gel plates (10 x 20 cm).

-

Mobile Phase: A mixture of ethyl acetate, isopropanol, and 20% ammonia in a ratio of 9:5:4 (v/v/v).

-

Development: The developing time is approximately 20 minutes.

-

Detection: Densitometric evaluation is performed by recording peak areas at 218 nm.

-

Rf Values:

-

Cimetidine: 0.85

-

This compound: 0.59

-

References

Solubility Profile of Cimetidine Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cimetidine sulfoxide, the primary metabolite of the H2-receptor antagonist cimetidine. Understanding the solubility of this compound is critical for its analytical detection, pharmacokinetic studies, and overall comprehension of cimetidine's metabolic fate. This document compiles available quantitative solubility data, details relevant experimental methodologies, and presents a visual workflow for solubility determination.

Quantitative Solubility Data

The solubility of this compound has been determined in a limited number of solvents. The available data is summarized in the table below. For comparative purposes, solubility data for the parent compound, cimetidine, is also included.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Unit |

| Water | Not Specified | 100 | mM |

| DMSO | Not Specified | 83.33 | mg/mL |

Data sourced from commercial suppliers.[1][2]

Table 2: Solubility of Cimetidine (for comparison)

| Solvent | Temperature (°C) | Solubility | Unit |

| Water | 37 | 1.14 | % (w/v) |

| Water | 25 | 9.38 | mg/mL |

| Water | 20 | 5 | mg/mL |

| Ethanol | Not Specified | ~1 | mg/mL |

| Methanol | Not Specified | Freely Soluble | - |

| DMSO | Not Specified | ~30 - 51 | mg/mL |

| Dimethylformamide (DMF) | Not Specified | ~30 | mg/mL |

| 0.1 N HCl | Not Specified | 9.89 | mg/mL |

| 6.8 PBS | Not Specified | 5.30 | mg/mL |

| Acetonitrile | Not Specified | Soluble | - |

Note: "Freely Soluble" and "Soluble" are qualitative terms from pharmacopeial standards.[3]

The presence of the sulfoxide group in this compound is known to influence its solubility profile compared to the parent cimetidine.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental aspect of physicochemical characterization. The most widely accepted method for determining equilibrium solubility is the shake-flask method . This protocol is a foundational technique in pharmaceutical and chemical research.

Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then quantified.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, buffer solution)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a sealed container (e.g., glass vial) containing a known volume of the solvent.

-

Place the container in a shaker with constant agitation at a controlled temperature (e.g., 25°C or 37°C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, remove the container from the shaker and allow it to stand to let undissolved solids settle.

-

Centrifuge the suspension to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe and filter it through a chemically inert filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the working range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a common and accurate method for quantifying the concentration of this compound in solution.

Typical HPLC Parameters for this compound Analysis:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV spectrophotometry at a wavelength of approximately 220-230 nm.

-

Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations to ensure accurate quantification.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: HPLC Quantification Workflow.

References

Chirality and Enantiomers of Cimetidine Sulfoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimetidine, a histamine H2-receptor antagonist, undergoes stereoselective metabolism to its major metabolite, cimetidine sulfoxide. The sulfur atom in the sulfoxide metabolite is a chiral center, leading to the formation of two enantiomers: (+)-cimetidine sulfoxide and (-)-cimetidine sulfoxide. This technical guide provides a comprehensive overview of the chirality of this compound, including its stereoselective metabolism, pharmacokinetic properties, and analytical methods for enantioseparation. While the pharmacological activity of the parent drug, cimetidine, is well-characterized, this guide also addresses the current knowledge gap regarding the specific biological activities of the individual this compound enantiomers. Detailed experimental protocols for the separation and analysis of these enantiomers are also provided.

Introduction to the Chirality of this compound

Cimetidine is a widely used medication for the treatment of conditions related to excessive stomach acid.[1] Its metabolism in the liver primarily involves the oxidation of the sulfur atom in the side chain, a reaction catalyzed by flavin-containing monooxygenase (FMO) enzymes.[2] This metabolic process introduces a stereogenic center at the sulfur atom, resulting in the formation of two enantiomeric forms of this compound.[3] The stereochemical outcome of this biotransformation is not random; it is significantly influenced by the specific FMO isoforms involved, leading to a non-racemic mixture of the enantiomers in vivo.[3][4] Understanding the stereoselectivity of cimetidine metabolism and the properties of the individual sulfoxide enantiomers is crucial for a complete picture of its disposition and potential effects in the body.

Stereoselective Metabolism and Pharmacokinetics

The formation of this compound enantiomers is a clear example of stereoselective drug metabolism. In humans, the in vivo formation of this compound shows a preference for the (-)-enantiomer. Studies with human liver microsomes have demonstrated that this stereoselectivity is primarily driven by FMO isoforms. Specifically, FMO1 has been shown to preferentially produce the (-)-cimetidine sulfoxide enantiomer, while FMO3 generates mainly the (+)-enantiomer. In contrast, FMO5 shows no significant activity in the S-oxygenation of cimetidine.

The pharmacokinetic profiles of cimetidine and its sulfoxide metabolite have been studied in various populations. After administration of cimetidine, the sulfoxide metabolite can be detected in plasma and urine. The elimination half-life of cimetidine is approximately 2 hours, while the half-life of this compound is slightly shorter at around 1.7 hours in individuals with normal renal function. In patients with renal impairment, the elimination of both cimetidine and its sulfoxide metabolite is significantly prolonged.

Data Presentation: Enantiomeric Ratios and Kinetic Parameters

| Parameter | Organism/System | (+)-CSO | (-)-CSO | Reference |

| Enantiomeric Ratio | Human Urine | 25.5% | 74.5% | |

| Adult Human Liver Microsomes | 15.8% | 84.2% | ||

| Pig Liver Microsomes | 56.7% | 43.3% | ||

| Km for Formation by FMO1 | 4.31 mM | 4.56 mM |

CSO: this compound

Pharmacological Activity of this compound Enantiomers

The primary pharmacological action of cimetidine is the competitive antagonism of histamine at H2 receptors, which leads to a reduction in gastric acid secretion. However, the pharmacological activity of its chiral metabolites, (+)- and (-)-cimetidine sulfoxide, is not well-established in the scientific literature. While this compound is generally considered a metabolite of cimetidine, its potential to interact with histamine H2 receptors or other biological targets has not been extensively investigated. There is a clear need for further research to determine if the sulfoxide enantiomers retain any of the parent drug's activity, and if there is a stereoselective difference in their potential effects.

dot

Caption: Stereoselective metabolism of cimetidine to its sulfoxide enantiomers by FMO isoforms.

Experimental Protocols

Enantioselective Synthesis of this compound

Protocol: Asymmetric Sulfoxidation of Cimetidine

-

Preparation of the Catalyst: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), add titanium(IV) isopropoxide (1.0 eq) to anhydrous dichloromethane (DCM).

-

To this solution, add a solution of (+)-diethyl L-tartrate (2.2 eq) in DCM and stir for 10 minutes at room temperature.

-

Add water (0.5 eq) and stir for another 30 minutes to form the chiral titanium complex.

-

Oxidation Reaction: Dissolve cimetidine (1.0 eq) in a mixture of DCM and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Cool the cimetidine solution to -20°C and slowly add the pre-formed chiral titanium catalyst.

-

Add cumene hydroperoxide (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at -20°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched this compound. The enantiomeric excess can be determined by chiral HPLC.

Analytical Methods for Enantioseparation

Chiral HPLC is a widely used technique for the separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the resolution of a broad range of chiral compounds, including sulfoxides.

Protocol: Chiral HPLC of this compound Enantiomers

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralcel OD-H or a similar column).

-

Mobile Phase: A mixture of n-hexane and a polar organic solvent such as ethanol or isopropanol. The exact ratio should be optimized for best resolution. A typical starting point is n-hexane:ethanol (80:20, v/v). For basic compounds like this compound, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 220 nm.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.

-

Injection Volume: 10 µL.

-

Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute as separate peaks.

dot

Caption: A typical workflow for the chiral separation of this compound enantiomers by HPLC.

Capillary electrophoresis is a high-resolution separation technique that can be effectively used for the enantioseparation of chiral drugs. The addition of a chiral selector to the background electrolyte is the most common approach.

Protocol: Chiral Capillary Electrophoresis of this compound Enantiomers

-

Instrumentation: A capillary electrophoresis system with a UV detector.

-

Capillary: A fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

-

Background Electrolyte (BGE): 50 mM phosphate buffer with 30 mM of a chiral selector. Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been shown to be an effective chiral selector for this compound enantiomers. The pH of the BGE should be optimized, with a pH of 2.5 being a good starting point.

-

Sample Preparation: Dissolve the this compound sample in the BGE or a compatible low-ionic-strength buffer.

-

Injection: Hydrodynamic or electrokinetic injection of the sample.

-

Separation Voltage: Apply a voltage in the range of 15-25 kV.

-

Detection: UV detection at 214 nm.

-

Analysis: The enantiomers will migrate at different velocities in the presence of the chiral selector, resulting in their separation. The electrophoretic migration order for this compound with SBE-β-CD has been reported as (+)-enantiomer before the (-)-enantiomer.

Conclusion and Future Perspectives

The chirality of this compound is a key aspect of the metabolism and disposition of cimetidine. The stereoselective formation of its enantiomers is well-documented and is primarily mediated by FMO isoforms. Analytical methods, particularly chiral HPLC and capillary electrophoresis, are available for the successful separation and quantification of the (+)- and (-)-cimetidine sulfoxide enantiomers.

A significant knowledge gap remains concerning the pharmacological activity of the individual enantiomers. Future research should focus on the synthesis of the pure enantiomers and their subsequent evaluation in in vitro and in vivo models to determine their potential to interact with histamine H2 receptors or other biological targets. A deeper understanding of the stereoselective pharmacology of cimetidine's metabolites will provide a more complete picture of its overall therapeutic and toxicological profile.

References

Methodological & Application

Application Note: Quantification of Cimetidine Sulfoxide using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimetidine, a histamine H2-receptor antagonist, is widely used to treat acid-related gastrointestinal disorders. Its major metabolite, cimetidine sulfoxide, is a key analyte in pharmacokinetic and drug metabolism studies. Accurate quantification of this compound is crucial for understanding the disposition of cimetidine in the body. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound in biological matrices.

The described method is a composite of established chromatographic principles for cimetidine and its related compounds, providing a reliable starting point for routine analysis and method validation.

Experimental

Materials and Reagents

-

This compound reference standard

-

Cimetidine reference standard (for chromatographic resolution)

-

Ornidazole (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium Acetate

-

Glacial Acetic Acid

-

Potassium Dihydrogen Phosphate

-

Water (HPLC grade or equivalent)

-

Human Plasma/Serum (drug-free)

-

Solid-Phase Extraction (SPE) Cartridges (e.g., Bond Elut C18)

Instrumentation

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Chromatographic Conditions

A summary of typical chromatographic conditions for the analysis of cimetidine and its metabolites is presented in Table 1.

Table 1: HPLC-UV Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase | Acetonitrile : 0.1 M Sodium Acetate Buffer (pH 5.0, adjusted with glacial acetic acid) (20:80, v/v)[1] |

| Stationary Phase | C18 reverse-phase column (250 mm x 4.6 mm, 5 µm) |

| Flow Rate | 1.0 - 2.0 mL/min[1][2] |

| Injection Volume | 10 - 20 µL[1][2] |

| Detection Wavelength | 229 nm |

| Column Temperature | Ambient or 50 °C |

| Internal Standard | Ornidazole |

Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 10 µg/mL.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of Ornidazole in methanol.

-

Working IS Solution: Dilute the IS stock solution with the mobile phase to a final concentration of 5 µg/mL.

Sample Preparation (Solid-Phase Extraction)

This protocol is adapted from methods for extracting cimetidine from biological fluids.

-

Sample Pre-treatment: To 0.5 mL of serum or plasma, add 0.5 mL of the working internal standard solution.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

-

Elution: Elute the this compound and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.

-

Injection: Inject 20 µL of the reconstituted sample into the HPLC system.

Caption: Solid-Phase Extraction Workflow.

Method Validation

The analytical method should be validated according to ICH guidelines. Key validation parameters are summarized in Table 2.

Table 2: Method Validation Parameters

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | > 0.995 |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% RSD) | < 15% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

A study on cimetidine and this compound demonstrated linearity up to 7.5 mg/L for this compound, with a between-run precision of less than a 5% coefficient of variation. The minimum detection limit for this compound was reported to be 0.05 mg/L.

Data Analysis

-

Peak Identification: Identify the peaks corresponding to this compound and the internal standard based on their retention times, as determined from the analysis of standard solutions.

-

Peak Integration: Integrate the peak areas of the analyte and the internal standard.

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the corresponding analyte concentration of the standards.

-

Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Data Analysis and Quantification Pathway.

Conclusion

This application note provides a comprehensive HPLC-UV method for the quantification of this compound. The described protocol, including sample preparation and chromatographic conditions, offers a solid foundation for researchers. For routine use, it is imperative that this method be fully validated to ensure its accuracy, precision, and reliability for the intended application.

References

Application Note: Quantitative Analysis of Cimetidine Sulfoxide in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of cimetidine sulfoxide, the primary metabolite of cimetidine, in human plasma. The protocol outlines a straightforward solid-phase extraction (SPE) procedure for sample preparation, followed by rapid and selective chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high sensitivity and specificity. This method is suitable for researchers, scientists, and drug development professionals requiring a reliable and validated assay for pharmacokinetic studies and therapeutic drug monitoring of cimetidine and its major metabolite.

Introduction